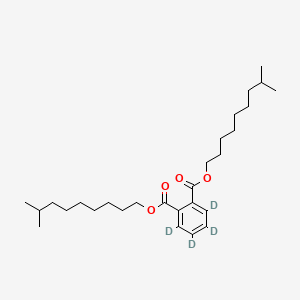
Diisodecyl Phthalate-d4
Descripción general
Descripción
Diisodecyl Phthalate-d4 is a deuterated form of Diisodecyl Phthalate, a high-molecular-weight phthalate primarily used as a plasticizer in various plastic products. The deuterated version is often used in scientific research to trace and study the behavior of the non-deuterated compound in different environments. Diisodecyl Phthalate is known for its flexibility and durability, making it a common additive in the production of flexible plastics .
Mecanismo De Acción
- DIDP-d4 is a plasticizer commonly used in the production of plastics and plastic coatings to enhance flexibility .
- Absorption : DIDP-d4 can be absorbed through ingestion or inhalation .
- Distribution : It distributes to various tissues, including plasma, urine, and feces .
- Metabolism : DIDP-d4 undergoes extensive metabolism to metabolites like mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), and others .
- Excretion : MCiNP (mono-carboxy-isononyl-phthalate) is a major urinary metabolite .
Target of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Diisodecyl Phthalate-d4 plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with various enzymes. Upon entering the biological system, this compound is rapidly metabolized by enzymes such as esterases and cytochrome P450 monooxygenases. These enzymes catalyze the hydrolysis and oxidation of this compound, leading to the formation of metabolites like mono-isodecyl-phthalate, mono-hydroxy-isodecyl-phthalate, and mono-carboxy-isononyl-phthalate . These interactions highlight the compound’s role in biochemical pathways involving detoxification and excretion.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones. This disruption can lead to altered gene expression profiles, particularly in genes involved in hormone regulation and metabolic processes . Additionally, this compound has been observed to affect cellular metabolism by interfering with mitochondrial function, leading to changes in energy production and oxidative stress levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways. This binding can result in changes in gene expression and subsequent alterations in cellular function . Furthermore, this compound can inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenases, leading to altered metabolic pathways and the accumulation of specific metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various metabolites . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function without significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, reproductive toxicity, and endocrine disruption . Threshold effects have been observed, where certain doses lead to pronounced adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by enzymes such as esterases and cytochrome P450 monooxygenases, leading to the formation of metabolites like mono-isodecyl-phthalate, mono-hydroxy-isodecyl-phthalate, and mono-carboxy-isononyl-phthalate . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via urine and feces. The metabolic pathways of this compound highlight its role in the body’s detoxification processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to accumulate in adipose tissue, where it can persist for extended periods. Additionally, this compound can be transported to the liver, where it undergoes metabolism and subsequent excretion.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . In these compartments, this compound can interact with enzymes and other biomolecules, leading to changes in cellular function and metabolic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisodecyl Phthalate-d4 is synthesized through the esterification of phthalic acid with isomeric decyl alcohols, where the hydrogen atoms are replaced with deuterium. The reaction typically involves heating phthalic anhydride with isodecyl alcohols in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Diisodecyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mono-hydroxy and mono-carboxy derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Mono-hydroxy-isodecyl-phthalate and mono-carboxy-isononyl-phthalate.
Reduction: Isodecyl alcohols.
Substitution: Various substituted phthalates depending on the reagents used.
Aplicaciones Científicas De Investigación
Diisodecyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which allows for precise tracking and analysis. Some applications include:
Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of Diisodecyl Phthalate in samples.
Biology: Employed in studies to understand the metabolic pathways and toxicokinetics of phthalates in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption and reproductive toxicity.
Industry: Utilized in the development of safer plasticizers and to assess the environmental impact of phthalates
Comparación Con Compuestos Similares
Diisononyl Phthalate (DINP): Another high-molecular-weight phthalate used as a plasticizer.
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different toxicological profiles.
Di(2-propylheptyl) Phthalate (DPHP): A phthalate ester with similar properties but different metabolic pathways.
Uniqueness: Diisodecyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research settings for tracing and quantifying phthalate exposure. Its metabolic profile and interaction with biological systems also distinguish it from other similar compounds .
Propiedades
IUPAC Name |
bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-OLNJRPQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747688 | |
| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-79-2 | |
| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


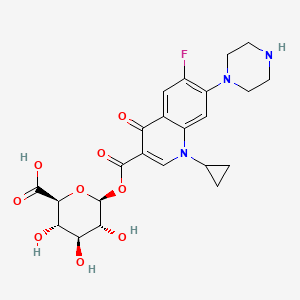
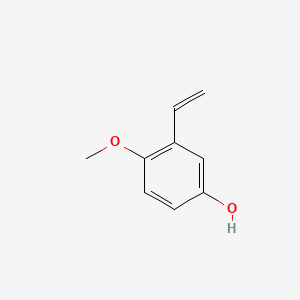

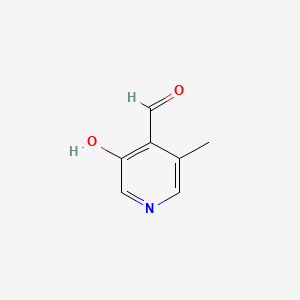
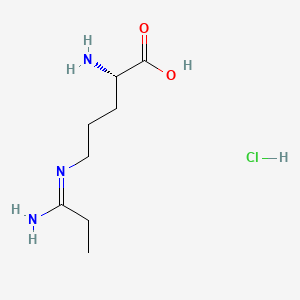
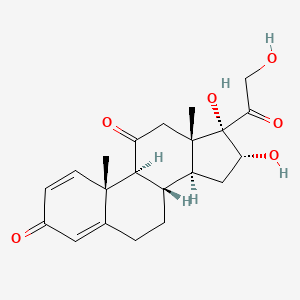
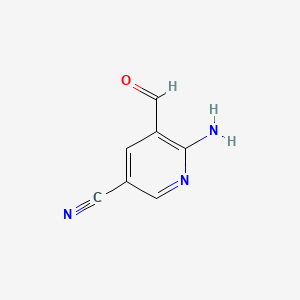
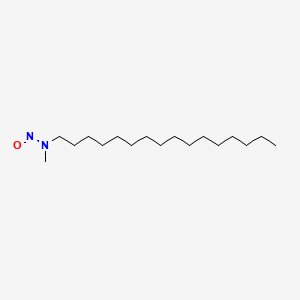
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)

